molecular formula C11H17BrN+ B1223015 Bretylium CAS No. 59-41-6

Bretylium

Numéro de catalogue: B1223015
Numéro CAS: 59-41-6
Poids moléculaire: 243.16 g/mol
Clé InChI: AAQOQKQBGPPFNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le brétylium est un composé d'ammonium quaternaire de formule chimique C11H17BrN . Il a été introduit pour la première fois en 1959 pour le traitement de l'hypertension artérielle, mais il a ensuite trouvé son utilisation principale comme agent antiarythmique. Le brétylium bloque la libération de noradrénaline des terminaisons nerveuses, diminuant ainsi la production du système nerveux sympathique périphérique. Il agit également en bloquant les canaux potassiques et est classé comme agent antiarythmique de classe III .

Méthodes De Préparation

Le brétylium peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction du chlorure de 2-bromobenzyl avec la diméthylamine en présence d'une base telle que l'hydroxyde de sodium . La réaction se déroule comme suit :

C6H4BrCH2Cl+(CH3)2NHC6H4BrCH2N(CH3)2+HCl\text{C}6\text{H}_4\text{BrCH}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{N(CH}_3\text{)}_2 + \text{HCl} C6​H4​BrCH2​Cl+(CH3​)2​NH→C6​H4​BrCH2​N(CH3​)2​+HCl

Dans la production industrielle, le brétylium est souvent préparé sous forme de son sel de tosylate, tosylate de brétylium , pour améliorer sa solubilité et sa stabilité {_svg_3} .

Analyse Des Réactions Chimiques

Le brétylium subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le brétylium peut être oxydé pour former divers produits en fonction des conditions et des réactifs utilisés.

    Réduction : La réduction du brétylium peut conduire à la formation d'amines secondaires.

    Substitution : Le brétylium peut subir des réactions de substitution nucléophile, en particulier à la position benzylique.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions varient, mais incluent souvent des dérivés du composé d'origine .

4. Applications de la recherche scientifique

Le brétylium a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le brétylium exerce ses effets en inhibant la libération de noradrénaline des terminaisons nerveuses sympathiques. Cette inhibition se produit par la dépression de l'excitabilité des terminaisons nerveuses adrénergiques. De plus, le brétylium bloque les canaux potassiques, ce qui contribue à ses propriétés antiarythmiques. Des preuves récentes suggèrent que le brétylium peut également inhiber l'ATPase sodium-potassium en se liant au site potassique extracellulaire .

Applications De Recherche Scientifique

Bretylium has several scientific research applications:

Mécanisme D'action

Bretylium exerts its effects by inhibiting the release of noradrenaline from sympathetic nerve terminals. This inhibition occurs through the depression of adrenergic nerve terminal excitability. Additionally, this compound blocks potassium channels, which contributes to its antiarrhythmic properties. Recent evidence suggests that this compound may also inhibit the sodium-potassium ATPase by binding to the extracellular potassium site .

Comparaison Avec Des Composés Similaires

Le brétylium est unique parmi les agents antiarythmiques en raison de son double mécanisme d'action impliquant à la fois l'inhibition de la libération de neurotransmetteurs et le blocage des canaux potassiques. Des composés similaires comprennent :

La combinaison unique d'actions du brétylium le rend particulièrement efficace dans certains scénarios cliniques, en particulier dans les cas de fibrillation ventriculaire réfractaire .

Propriétés

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate)
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046958
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.54e-04 g/L
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bretylium inhibits norepinephrine release by depressing adrenergic nerve terminal excitability. The mechanisms of the antifibrillatory and antiarrhythmic actions of bretylium are not established. In efforts to define these mechanisms, the following electrophysiologic actions of bretylium have been demonstrated in animal experiments: increase in ventricular fibrillation threshold, increase in action potential duration and effective refractory period without changes in heart rate, little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in resting membrane potential (Phase 4) in normal myocardium, decrease in the disparity in action potential duration between normal and infarcted regions, and increase in impulse formation and spontaneous firing rate of pacemaker tissue as well as increase ventricular conduction velocity.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59-41-6
Record name Bretylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETYLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bretylium
Reactant of Route 2
Reactant of Route 2
Bretylium
Reactant of Route 3
Bretylium
Reactant of Route 4
Bretylium
Reactant of Route 5
Bretylium
Reactant of Route 6
Bretylium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.